molecular formula C15H10BrClN2O B2999996 6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline CAS No. 332173-47-4

6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline

Cat. No.: B2999996
CAS No.: 332173-47-4
M. Wt: 349.61
InChI Key: BHMIFTXGPDRMLT-UHFFFAOYSA-N
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Description

6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline typically involves the reaction of 2-chloroaniline with 2-bromo-4-methoxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the quinazoline ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted quinazolines with various functional groups.
  • Oxidized or reduced derivatives of the original compound.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • 6-Bromo-4-(2-fluorophenyl)-2-methoxyquinazoline
  • 6-Bromo-4-(2-methylphenyl)-2-methoxyquinazoline
  • 6-Bromo-4-(2-nitrophenyl)-2-methoxyquinazoline

Comparison: Compared to its analogs, 6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The substitution pattern on the phenyl ring also affects the compound’s overall stability and interaction with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

6-bromo-4-(2-chlorophenyl)-2-methoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O/c1-20-15-18-13-7-6-9(16)8-11(13)14(19-15)10-4-2-3-5-12(10)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMIFTXGPDRMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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